2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile
CAS No.: 303985-43-5
Cat. No.: VC7333295
Molecular Formula: C35H34N2S
Molecular Weight: 514.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303985-43-5 |
|---|---|
| Molecular Formula | C35H34N2S |
| Molecular Weight | 514.73 |
| IUPAC Name | 2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+ |
| Standard InChI Key | NNTMQEJLONXGHH-ADDAYVOGSA-N |
| SMILES | CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C |
Introduction
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound with a molecular formula of C35H34N2S. It is characterized by its unique structural features, including a nicotinonitrile backbone substituted with a 4-tert-butylbenzyl sulfanyl group and two 4-methylstyryl groups at positions 4 and 6. This compound is of interest in various fields due to its potential applications in materials science and organic electronics.
Synthesis and Preparation
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection.
Materials Science
Compounds with similar structures are often explored for their optical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Biological Activity
Although specific biological activity data for 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile are not available, compounds with similar structural motifs may exhibit interesting pharmacological properties due to their ability to interact with biological targets.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C35H34N2S |
| Molecular Weight | 514.7 g/mol |
| Synonyms | 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile |
| CAS Number | 303985-43-5 |
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume